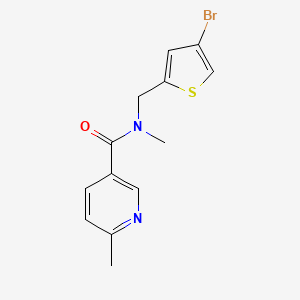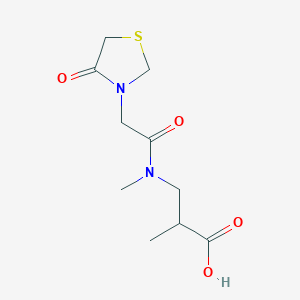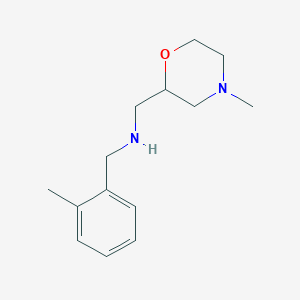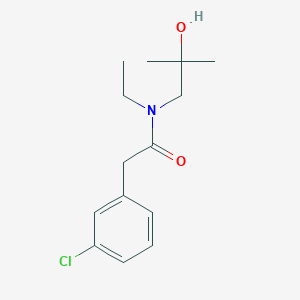
4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a methylsulfanyl group at the 4-position, a nitro group at the 3-position, and an N-(propan-2-yl)amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide typically involves multiple steps:
Thioether Formation: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated benzene derivative.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the nitro-thioether benzene derivative with isopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique functional groups make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the effects of nitro and thioether groups on biological systems, including their interactions with proteins and other biomolecules.
Mecanismo De Acción
The mechanism of action of 4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The nitro group could participate in redox reactions, while the thioether group could interact with sulfur-containing biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(methylsulfanyl)-3-nitro-N-(propan-2-yl)benzamide: Features a nitro group and a thioether group.
4-(methylsulfanyl)-3-nitro-N-(ethyl)benzamide: Similar structure but with an ethyl group instead of an isopropyl group.
4-(methylsulfanyl)-3-nitro-N-(methyl)benzamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
This compound is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of the isopropyl group can influence its steric and electronic properties, potentially leading to different reactivity and interactions compared to its analogs.
Propiedades
Fórmula molecular |
C11H14N2O3S |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
4-methylsulfanyl-3-nitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H14N2O3S/c1-7(2)12-11(14)8-4-5-10(17-3)9(6-8)13(15)16/h4-7H,1-3H3,(H,12,14) |
Clave InChI |
HHDNGJOHDAYYJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)

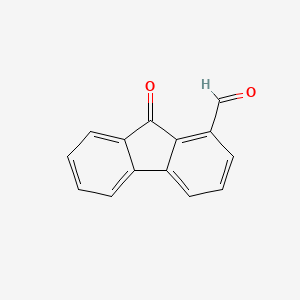

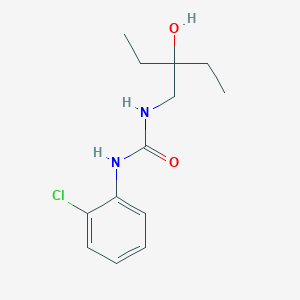
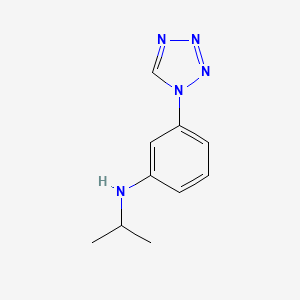
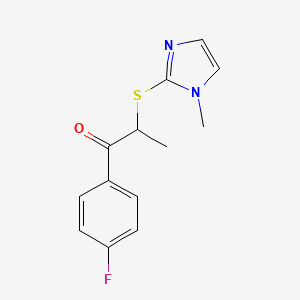
![Methyl 3-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915586.png)
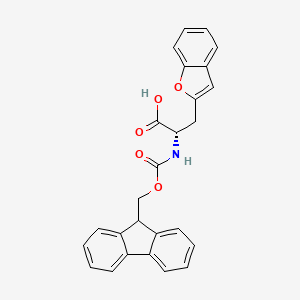
![Tetrabutylammonium (1R,2S,5R)-2-(2-((R)-1-(tert-butoxycarbonyl)piperidine-3-carbonyl)hydrazinecarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14915595.png)
